molecular formula C9H11N3OS B1517728 N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine CAS No. 1097168-21-2

N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine

Cat. No.: B1517728
CAS No.: 1097168-21-2
M. Wt: 209.27 g/mol
InChI Key: GIKVGCOFOZMMGX-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)thieno[3,2-d]pyrimidin-4-amine (CAS 1097168-21-2) is a high-purity heterocyclic building block of significant interest in medicinal chemistry research. This compound belongs to the thieno[3,2-d]pyrimidine class, a privileged scaffold known for its diverse biological activities. Recent scientific investigations have highlighted the promise of this chemical series, particularly the 2,4-diaminothieno[3,2-d]pyrimidines (DATPs), as a novel class of anthelmintic agents . These compounds demonstrate efficacy against parasitic whipworms (such as Trichuris species), targeting not only adult parasites but also embryonated and unembryonated egg stages, which may enable a break in the parasite lifecycle and provide an adjunct environmental control strategy . Furthermore, the thieno[3,2-d]pyrimidine core is a key structural motif in the development of potent antitumor agents and is present in several inhibitors targeting oncogenic pathways, including the PI3K/AKT/mTOR signaling cascade . With a molecular formula of C9H11N3OS and a molecular weight of 209.27 g/mol, this compound serves as a versatile intermediate for the synthesis and optimization of novel bioactive molecules . It is supplied with a typical purity of 98% and is intended for use in drug discovery and development programs. This product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3OS/c1-13-4-3-10-9-8-7(2-5-14-8)11-6-12-9/h2,5-6H,3-4H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKVGCOFOZMMGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC=NC2=C1SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Core Construction

A common starting point is 2-aminothiophene derivatives, such as 2-aminothiophene-3-carboxylate or related aminothiophenes. These are subjected to condensation reactions with formimidamide or formic acid derivatives to build the thieno[3,2-d]pyrimidine scaffold.

For example, the synthesis of thieno[3,2-d]pyrimidin-4-one intermediates can be achieved by condensation of 3-amino-5-arylthiophene amides with formic acid under microwave irradiation, providing an efficient and rapid method to access the pyrimidinone core.

Chlorination and Activation of the 4-Position

The 4-position of the thieno[3,2-d]pyrimidine ring is often activated by chlorination using reagents such as phosphorus oxychloride (POCl3). This step converts the 4-hydroxyl or 4-oxo group into a 4-chloride, which is a good leaving group for subsequent nucleophilic substitution.

Nucleophilic Substitution with 2-Methoxyethylamine

The key step for preparing this compound involves nucleophilic aromatic substitution of the 4-chlorothieno[3,2-d]pyrimidine intermediate with 2-methoxyethylamine.

This reaction typically proceeds under mild heating or microwave irradiation in a suitable solvent such as acetic acid or methanol. The nucleophile displaces the chloride at the 4-position, yielding the desired N-substituted thieno[3,2-d]pyrimidin-4-amine derivative.

Alternative Synthetic Routes

Other methods reported include:

  • Acid-catalyzed Dimroth rearrangement between suitable intermediates and aromatic amines under microwave radiation, which can be adapted for alkyl amines like 2-methoxyethylamine.
  • Modified Gewald reactions to prepare thiophene intermediates, followed by condensation and substitution steps.

Representative Experimental Procedure

Step Reagents and Conditions Outcome Yield (%) Notes
1. Construction of thieno[3,2-d]pyrimidin-4-one 3-amino-5-arylthiophene amides + formic acid, microwave irradiation Thieno[3,2-d]pyrimidin-4-one intermediate Not specified Rapid, microwave-assisted
2. Chlorination Thieno[3,2-d]pyrimidin-4-one + POCl3, reflux 4-chlorothieno[3,2-d]pyrimidine High Activates 4-position for substitution
3. Nucleophilic substitution 4-chlorothieno[3,2-d]pyrimidine + 2-methoxyethylamine, heating or microwave This compound Typically high Mild conditions, efficient

Research Findings and Analysis

  • Microwave-assisted reactions significantly reduce reaction times and improve yields in the synthesis of thieno[3,2-d]pyrimidine derivatives.
  • The use of phosphorus oxychloride for chlorination is a well-established method to activate the 4-position for nucleophilic substitution.
  • Nucleophilic substitution with 2-methoxyethylamine proceeds smoothly, allowing for the introduction of the desired alkoxyalkyl substituent at the 4-amino position.
  • The overall synthetic approach is modular, allowing for variation in the amine substituent, facilitating structure-activity relationship studies in medicinal chemistry.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-amine group and adjacent positions on the thieno[3,2-d]pyrimidine core enable nucleophilic substitutions. For example:

  • Chlorination/Iodination : In structurally similar compounds, the 4-position undergoes halogenation. A 4-chloro derivative reacted with NaI in dioxane under reflux to yield a 4-iodo analog (12% yield, 72 h) .

  • Arylether Formation : Substitution with alkoxide nucleophiles (e.g., NaOMe) in DMF at 130°C for 3 h produced 4-arylether derivatives (e.g., 7a , isolated via recrystallization) .

Table 1: Substitution Reactions at Position 4

Reaction TypeReagents/ConditionsYieldProductSource
IodinationNaI, dioxane, reflux (72 h)12%4-Iodo derivative
MethoxylationNaOMe, DMF, 130°C (3 h)82%4-Methoxy derivative
Thioether FormationThiophenol, K₂CO₃, DMF (1.5 h)63%4-Thioether derivative

Alkylation and Acylation

The secondary amine in N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine participates in alkylation reactions:

  • N-Alkylation : Reacting with alkyl halides (e.g., CH₃I) in the presence of K₂CO₃ in DMF yields tertiary amines.

  • Acylation : Treatment with acetyl chloride in pyridine produces amides, though steric hindrance from the 2-methoxyethyl group may reduce reactivity.

Example :

  • N-Methylation :
    N 2 methoxyethyl thieno 3 2 d pyrimidin 4 amine+CH3IK2CO3,DMFN methyl derivative\text{N 2 methoxyethyl thieno 3 2 d pyrimidin 4 amine}+\text{CH}_3\text{I}\xrightarrow{\text{K}_2\text{CO}_3,\text{DMF}}\text{N methyl derivative}
    .

Condensation and Cyclization

The amine group can act as a nucleophile in condensation reactions:

  • Schiff Base Formation : Reacting with aldehydes (e.g., benzaldehyde) in ethanol under acidic conditions forms imine derivatives .

  • Cyclization : Microwave-assisted Dimroth rearrangement with aromatic amines generates fused heterocycles (e.g., a-w in Table 1 of ).

Acid/Base-Mediated Reactions

  • Demethylation : The 2-methoxyethyl group undergoes demethylation with BBr₃ in DCM to yield a hydroxyl derivative.

  • Salt Formation : Protonation with HCl in EtOH generates water-soluble hydrochloride salts.

Table 2: Acid/Base Reactions

ReactionConditionsOutcomeSource
DemethylationBBr₃, DCM, 0°C to RTHydroxyethyl derivative
Salt FormationHCl (g), EtOHHydrochloride salt

Biological Activity and Functionalization

While beyond pure chemical reactivity, modifications to this compound enhance bioactivity:

  • Kinase Inhibition : Introduction of electron-withdrawing groups (e.g., -NO₂) at position 6 improves inhibitory potency against mycobacterial Cyt-bd oxidase (IC₅₀: 6–54 μM) .

  • Anticancer Activity : Thioether derivatives exhibit enhanced cytotoxicity, as seen in analogs with IC₅₀ values <10 μM against MCF-7 cells .

Synthetic Limitations and Challenges

  • Steric Hindrance : The 2-methoxyethyl group reduces reactivity at the 4-amine site, necessitating elevated temperatures or prolonged reaction times .

  • Regioselectivity : Electrophilic substitutions (e.g., nitration) predominantly occur at position 6 due to the electron-deficient pyrimidine ring.

Scientific Research Applications

Synthesis of N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine

The synthesis of this compound typically involves multi-step reactions starting from thienopyrimidine derivatives. The key steps often include:

  • Formation of Thienopyrimidine Core : Initial reactions utilize halogenated thienopyrimidines.
  • Alkylation : The introduction of the 2-methoxyethyl group is achieved through alkylation reactions.
  • Purification : Final products are purified using techniques such as column chromatography.

Anti-Cancer Properties

This compound has shown promising results in various anti-cancer studies:

  • Cell Line Studies : In vitro studies indicate that this compound exhibits significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. For example, a study reported that derivatives of thieno[3,2-d]pyrimidine showed comparable activity to established chemotherapeutic agents like Gefitinib against MCF-7 cells .
Cell Line Inhibition (%) Reference
MCF-743 - 87
A549>50

Antiparasitic Activity

The compound has also been evaluated for its potential against parasitic infections:

  • Leishmaniasis : Studies have indicated that thienopyrimidine derivatives can inhibit Leishmania species, with structural modifications enhancing selectivity and potency against the parasite's NMT (N-myristoyltransferase) enzyme .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of thieno[3,2-d]pyrimidine derivatives indicates that modifications at specific positions significantly impact biological activity. For instance:

  • Substituents at Position 4 : Variations such as chloro or methoxy groups have been shown to enhance anti-cancer activity against MCF-7 and HepG2 cell lines .
Substituent Activity Level Effect on Potency
ChloroHighIncreases potency
MethoxyModerateVariable

Case Study 1: Anticancer Efficacy

In a comprehensive study involving multiple thienopyrimidine derivatives, this compound was part of a series evaluated for cytotoxic effects against MDA-MB-231 (another breast cancer cell line). The results indicated a notable inhibition rate compared to control groups, suggesting its potential as a lead compound for further development .

Case Study 2: Antileishmanial Activity

A series of thienopyrimidine derivatives were screened for their ability to inhibit Leishmania growth. This compound demonstrated significant activity against Leishmania donovani with IC50 values comparable to existing treatments .

Mechanism of Action

The mechanism by which N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Thieno[3,2-d]pyrimidin-4-amine Derivatives

Key Findings from Comparative Studies

Kinase Inhibition
  • N-Arylbenzo[b]thieno[3,2-d]pyrimidin-4-amine analogs (e.g., CLK1/DYRK1A inhibitors) exhibit IC₅₀ values in the submicromolar range, attributed to their planar fused benzo[b]thiophene rings and aryl substitutions, which enhance π-π stacking with kinase ATP-binding pockets .
  • In contrast, N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine lacks the fused aromatic ring system, which may reduce kinase affinity but improve solubility due to the polar methoxyethyl group.
Antiproliferative Activity
  • Microwave-synthesized N-(4-methoxyphenylamino) derivatives (e.g., compounds 4a and 4c) showed inhibitory effects on colorectal cancer cell proliferation at 5–10 µM, comparable to the reference drug MPC-6827 .
Antimicrobial Activity
  • Pyrido-thieno[3,2-d]pyrimidin-4-amine derivatives with 5-bromobenzofuran moieties demonstrated broad-spectrum antimicrobial activity, with MIC values as low as 12.5 µg/mL .
  • The absence of halogenated or bulky substituents in this compound suggests reduced antimicrobial efficacy but lower cytotoxicity.

Biological Activity

N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine is a compound that belongs to the thieno[3,2-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Synthesis

The thieno[3,2-d]pyrimidine scaffold is characterized by a fused ring system that imparts unique chemical properties conducive to biological activity. The introduction of a methoxyethyl group enhances solubility and may influence the compound's interaction with biological targets. The synthesis of this compound typically involves nucleophilic aromatic substitution reactions or palladium-catalyzed coupling methods, allowing for the introduction of various substituents at the 4-position of the pyrimidine ring.

This compound exhibits several mechanisms of action:

  • Inhibition of Tubulin Polymerization : Similar compounds in the thieno[3,2-d]pyrimidine family have been shown to inhibit tubulin assembly, which is crucial for cell division. For instance, derivatives have demonstrated IC50 values in the nanomolar range against tubulin polymerization assays .
  • EGFR Kinase Inhibition : The compound may also act as an inhibitor of the epidermal growth factor receptor (EGFR), which is implicated in various cancers. Studies have reported that related thieno[3,2-d]pyrimidines can inhibit EGFR with IC50 values as low as 30 nM .

Anticancer Properties

Research indicates that this compound and its derivatives possess significant anticancer activity. For example:

  • Cell Line Studies : Compounds derived from the thieno[3,2-d]pyrimidine scaffold have been tested against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). Results showed that certain derivatives exhibited potent cytotoxic effects with IC50 values in the low micromolar range .
  • Mechanistic Insights : The cytotoxic effects are often attributed to the dual inhibition of tubulin polymerization and EGFR signaling pathways. This dual action can lead to enhanced antiproliferative effects compared to single-target inhibitors .

Antimalarial Activity

Recent studies have highlighted the potential of thieno[3,2-d]pyrimidines in treating malaria:

  • In Vitro Studies : A series of 4-substituted thieno[3,2-d]pyrimidines were evaluated for their activity against Plasmodium falciparum, showing promising results against both erythrocytic and hepatic stages of the parasite .
  • Lead Compounds : Among these compounds, specific analogs demonstrated significant potency and selectivity against malaria parasites while maintaining acceptable toxicity profiles towards human liver cells .

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Antiproliferative Activity : A study involving a panel of cancer cell lines reported that compounds similar to this compound inhibited cell growth significantly. For instance, an analog showed an IC50 value of 0.045 μM against MCF-7 cells .
  • Antimalarial Efficacy : In a study assessing antimalarial agents, a chloro-substituted derivative was found to be effective against P. falciparum, with moderate toxicity observed in HepG2 cells but superior efficacy against P. berghei in animal models .

Summary Table of Biological Activities

Activity TypeTargetIC50 ValueReference
Tubulin InhibitionTubulin0.71 μM
EGFR InhibitionEGFR30 nM
Anticancer (MCF-7)Breast Cancer0.045 μM
AntimalarialP. falciparumModerate Activity

Q & A

Q. What are common synthetic routes for preparing N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine?

The synthesis typically involves condensation of aromatic amines with thieno[3,2-d]pyrimidine precursors. For example, microwave-assisted reactions using dimethylformamidine intermediates (e.g., DMF-DMA) can accelerate cyclization under controlled irradiation (60–100°C, 0.5–3 hours). Purification often employs flash chromatography with ethyl acetate or silica gel columns .

Q. Which analytical techniques are critical for characterizing thieno[3,2-d]pyrimidin-4-amine derivatives?

Key methods include:

  • 1H/13C NMR : To confirm substituent positions and hydrogen/carbon environments (e.g., δ 3.67 ppm for methoxy groups in DMSO-d6) .
  • LC-MS/HRMS : For molecular weight validation and purity assessment (e.g., [M+H]+ peaks at 258.1–491.2 m/z) .
  • HPLC : To ensure >99% purity with retention times (e.g., tR = 4.94–6.93 min) .

Q. How are reaction yields optimized in thieno[3,2-d]pyrimidine synthesis?

Variables include:

  • Catalysts : Use of N,N-diisopropylethylamine (DIPEA) or pyridine to neutralize HCl byproducts .
  • Solvent selection : Polar aprotic solvents (e.g., isopropyl alcohol, 1,4-dioxane) under inert atmospheres .
  • Temperature control : Reflux conditions (80–100°C) or microwave irradiation to reduce reaction times .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve functionalization of the thieno[3,2-d]pyrimidine core?

Microwave irradiation enhances reaction efficiency by enabling rapid heating (e.g., 100°C for 0.5 hours) and precise temperature control. This method is particularly effective for:

  • Nucleophilic substitution : Displacing chloride with amines (e.g., 3-chloro-4-fluorophenylamine) .
  • Cross-coupling reactions : Sonagashira coupling with ethynyl groups to introduce alkynes . Yields exceeding 90% are achievable with minimal side products .

Q. What strategies resolve contradictions in kinase inhibition data across studies?

Discrepancies in IC50 values or target selectivity (e.g., CK1 vs. CLK1) may arise from assay conditions or structural variations. Mitigation approaches include:

  • Comparative profiling : Test derivatives against a panel of kinases (e.g., CDK5/p25, GSK3α/β) under standardized protocols .
  • Structural analysis : Use X-ray crystallography or molecular docking to correlate substituent effects (e.g., methoxyethyl groups) with binding affinity .

Q. How are structure-activity relationships (SAR) evaluated for antiplasmodial or anticancer activity?

SAR studies involve:

  • Substituent variation : Introduce electron-withdrawing groups (e.g., trifluoromethyl) or heterocycles (e.g., pyrazol-4-yl) to modulate bioactivity .
  • In vitro assays : Measure IC50 against Plasmodium falciparum or cancer cell lines (e.g., MCF-7) alongside cytotoxicity profiling .
  • Metabolic stability : Assess liver microsome stability to prioritize lead compounds .

Q. What methodologies validate covalent binding to ErbB kinases using ethynyl derivatives?

  • Click chemistry : Incorporate 6-ethynyl groups for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with fluorescent probes .
  • Kinase inactivation assays : Monitor time-dependent inhibition and irreversible binding via mass spectrometry .

Methodological Considerations

Q. How to troubleshoot low yields in 4-amine functionalization?

  • Purification : Use preparative HPLC or recrystallization for polar byproducts .
  • Reagent stoichiometry : Ensure excess amine (1.2–2.0 equiv.) to drive displacement reactions .
  • Acid scavengers : Add DIPEA or NaHCO3 to prevent HCl-induced degradation .

Q. What in silico tools predict solubility and bioavailability of thieno[3,2-d]pyrimidines?

  • LogP calculations : Use software like ChemAxon to estimate lipophilicity.
  • Molecular dynamics (MD) : Simulate membrane permeability and aqueous solubility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine
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N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine

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